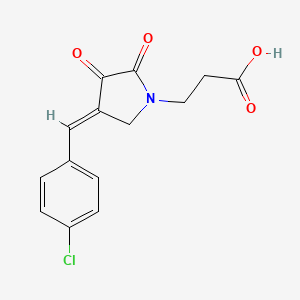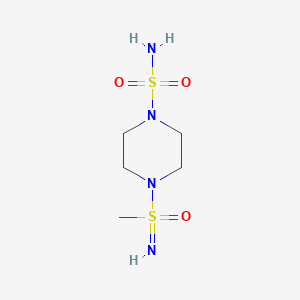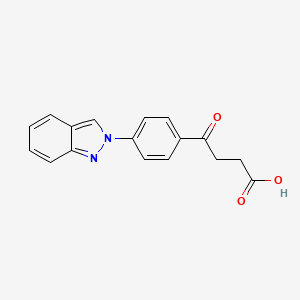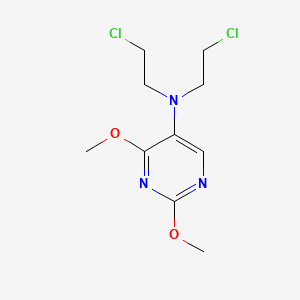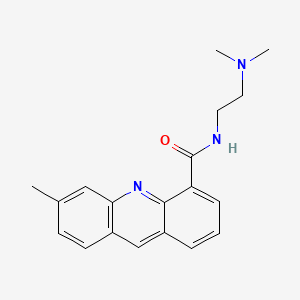
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is a compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, including lung and colon adenocarcinomas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process often includes the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine core structure.
Carboxylation: The acridine derivative is then carboxylated to form acridinecarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridinecarboxamides .
科学研究应用
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator in studies involving DNA-binding properties.
Biology: Investigated for its effects on cellular processes and its potential as an antitumor agent.
Medicine: Studied in clinical trials for its efficacy against various cancers, including lung and colon adenocarcinomas.
作用机制
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal functioning of DNA and inhibits the enzyme topoisomerase II. This inhibition leads to the prevention of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .
相似化合物的比较
Similar Compounds
Amsacrine: Another topoisomerase inhibitor with similar DNA intercalating properties.
Mitoxantrone: Known for its ability to intercalate into DNA and inhibit topoisomerase II.
Doxorubicin: A widely used chemotherapeutic agent that also intercalates into DNA and inhibits topoisomerase II
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is unique in its high affinity for DNA and its ability to overcome multidrug resistance in cancer cells. Its specific structure allows for effective intercalation and inhibition of topoisomerase II, making it a promising candidate for further development as an anticancer agent .
属性
CAS 编号 |
106626-75-9 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
InChI 键 |
AIBVALGEPRMDJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


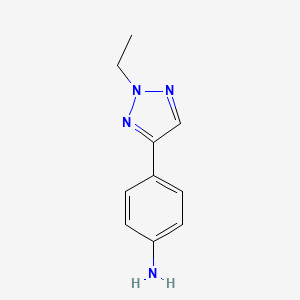
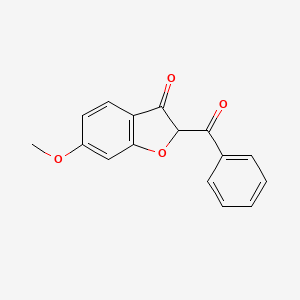

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

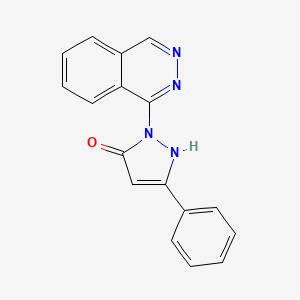
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

